Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug design due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the cyclization of N-propargylpyridiniums under basic conditions. For instance, NaOH-promoted cycloisomerizations can yield imidazo[1,2-a]pyridines in high yields under ambient and aqueous conditions . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium catalysts . These processes typically require high temperatures, high catalyst loading, and long reaction times. recent advancements have focused on developing more efficient and environmentally friendly methods, such as metal-free and aqueous synthesis routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: Imidazo[1,2-a]pyridines, including this compound, have shown potential as antituberculosis agents.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridines have been shown to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit anti-TB activity.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Used as a pharmaceutical intermediate.
Uniqueness
Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7-position and ester group at the 3-position contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Biological Activity
Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by various research findings and data tables.
1. Chemical Structure and Properties
This compound is characterized by its imidazo-pyridine core structure, which is known for conferring various pharmacological properties. The presence of hydroxyl and carboxylate groups enhances its solubility and potential interactions with biological targets.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Pseudomonas aeruginosa | 0.21 µM | |
Escherichia coli | 0.21 µM | |
Candida albicans | 0.83 µM | |
Micrococcus luteus | Not specified |
The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The MIC values indicate strong efficacy, particularly against Pseudomonas aeruginosa and Escherichia coli.
3. Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for its antiviral activity. Studies have shown promising results in inhibiting the replication of viruses such as Hepatitis B.
Table 2: Antiviral Activity Data
These findings suggest that the compound can effectively inhibit viral replication, making it a candidate for further antiviral drug development.
4. Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to determine the safety profile of this compound.
Table 3: Cytotoxicity Data
The compound exhibited low cytotoxicity in both cell lines tested, indicating a favorable safety profile for potential therapeutic applications.
The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies. These studies reveal that the compound interacts with key residues in bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial survival and replication.
Key Interactions:
- DNA Gyrase : Forms hydrogen bonds with SER1084 and ASP437.
- MurD : Demonstrates binding affinity comparable to existing antibiotics like ciprofloxacin.
These interactions suggest that the compound may inhibit bacterial growth by disrupting essential enzymatic functions.
6. Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Study on Antimicrobial Efficacy : A series of experiments demonstrated its effectiveness against clinical strains of bacteria resistant to conventional antibiotics.
- Evaluation in Viral Models : The compound was tested in vitro against Hepatitis B-infected cell lines, showing significant reduction in viral load.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-8-4-6(12)2-3-11(7)8/h2-5,10H,1H3 |
InChI Key |
MQABICHGBZAFQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=O)C=CN21 |
Origin of Product |
United States |
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